molecular formula C10H13NO2 B2513937 Methyl 2-amino-3,4-dimethylbenzoate CAS No. 31928-20-8

Methyl 2-amino-3,4-dimethylbenzoate

Cat. No. B2513937
CAS RN: 31928-20-8
M. Wt: 179.219
InChI Key: SHRUMQVHQPPAGZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,4-dimethylbenzoate is a chemical compound with the molecular formula C10H13NO2 . It is a white crystalline solid that is soluble in water and ethanol.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H13NO2/c1-6-4-5-8(10(12)13-3)9(11)7(6)2/h4-5H,11H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.22 . Further physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Process : Methyl 2-amino-3,4-dimethylbenzoate is synthesized from 3,4-dimethyl aniline by condensation, cyclization, and oxidation processes. The overall yield of this synthesis was found to be 34.3% (Lin, 2013).

Analytical Applications

  • Identification of Carcinogens in Food : This compound is used in gas chromatographic-mass spectrometric assays for measuring carcinogens in food, including 2-amino-3,8-dimethyl- and 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline in various foodstuffs (Murray et al., 1993).
  • Capillary Electrophoresis in Complex Matrices : Capillary electrophoresis (CE) is utilized for quantitation of heterocyclic aromatic amines, including 2-amino-3,4-dimethylimidazo[4,5-f]quinoline, in commercial meat extracts. CE helps in developing procedures for quantifying these amines at parts per billion levels (Puignou et al., 1997).

Chemical Studies and Applications

  • Synthesis of Derivatives : Studies have described the synthesis of various alkyl β-resorcylate derivatives, including methyl 2,4-dihydroxy-6-methyl- and -3,6-dimethylbenzoates. These syntheses are critical for understanding the chemical properties and potential applications of these compounds (Barrett et al., 1981).

Biochemical Research

  • Metabolism Studies : Research has been conducted on the metabolism of dimethylbenzoates by microorganisms like Rhodococcus rhodochrous, leading to the discovery of novel metabolites. These studies are important for understanding the biochemical pathways and potential environmental impact of these compounds (Schmidt et al., 1994).

Safety and Hazards

While specific safety and hazard information for Methyl 2-amino-3,4-dimethylbenzoate is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 2-amino-3,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-5-8(10(12)13-3)9(11)7(6)2/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRUMQVHQPPAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of methyl 3,4-dimethyl-2-nitrobenzoate (23 g) and Pd/C (2.3 g) in methanol (400 ml) was stirred under hydrogen (1 bar) for 48 h and filtered through Celite under nitrogen atmosphere. Evaporation of methanol gave methyl 3,4-dimethyl-2-aminobenzoate (20 g). 1H-NMR (400 MHz, CDCl3): 7.67 (d, 1H), 6.6 (d, 1H), 3.86 (s, 3H), 2.27 (s, 3H), 2.1 (s, 3H).
Name
methyl 3,4-dimethyl-2-nitrobenzoate
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 g
Type
catalyst
Reaction Step One

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